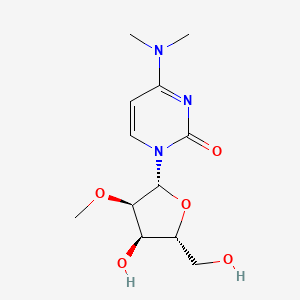

N,N-Dimethyl-2'-O-methylcytidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(dimethylamino)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O5/c1-14(2)8-4-5-15(12(18)13-8)11-10(19-3)9(17)7(6-16)20-11/h4-5,7,9-11,16-17H,6H2,1-3H3/t7-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCJCYSSTXNUED-QCNRFFRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187801 | |

| Record name | N(4),N(4),O(2')-Trimethylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34218-81-0 | |

| Record name | N(4), N(4), O(2')-trimethylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034218810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4),N(4),O(2')-Trimethylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Role of N(4),N(4),O(2')-trimethylcytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N(4),N(4),O(2')-trimethylcytidine, a post-transcriptionally modified nucleoside found in the ribosomal RNA of eubacteria, plays a critical role in maintaining the fidelity of protein synthesis. This technical guide provides a comprehensive overview of its biological function, biosynthesis, and the experimental methodologies used for its characterization. Quantitative data on its impact on translation is presented, along with detailed protocols for relevant enzymatic assays. Visual diagrams of its biosynthetic pathway and functional role are included to facilitate a deeper understanding of its molecular mechanisms.

Introduction

Post-transcriptional modifications of ribosomal RNA (rRNA) are crucial for the fine-tuning of ribosome structure and function. One such modification is the sequential methylation of cytidine at position 1402 of the 16S rRNA in Escherichia coli and other eubacteria, resulting in N(4),N(4),O(2')-trimethylcytidine (m⁴Cm). This modification is strategically located within the P-site of the small ribosomal subunit's decoding center. Its presence is not essential for viability but serves to enhance the accuracy of translation, particularly in start codon selection and stop codon read-through. Furthermore, the enzymes responsible for this modification have been implicated in bacterial virulence and resistance to oxidative stress, making them potential targets for novel antimicrobial drug development.

Biosynthesis of N(4),N(4),O(2')-trimethylcytidine

The formation of N(4),N(4),O(2')-trimethylcytidine at position 1402 of the 16S rRNA is a two-step enzymatic process that occurs late in the assembly of the 30S ribosomal subunit. The enzymes responsible are the S-adenosyl-L-methionine (SAM)-dependent methyltransferases RsmH and RsmI.[1][2][3]

-

N⁴-methylation by RsmH: The enzyme RsmH (formerly known as MraW) first catalyzes the transfer of a methyl group from SAM to the N4 position of cytidine 1402.[1][2]

-

2'-O-methylation by RsmI: Subsequently, the enzyme RsmI (formerly known as YraL) recognizes the m⁴C1402 intermediate and transfers a methyl group from SAM to the 2'-hydroxyl group of the ribose sugar.[1][2][3]

Both enzymes require the context of the assembled 30S subunit and are not active on naked 16S rRNA or fully assembled 70S ribosomes.[1][2]

Biological Function

The N(4),N(4),O(2')-trimethylcytidine modification at position 1402 is located in the P-site of the ribosomal decoding center and makes direct contact with the mRNA codon.[2][4] This strategic placement allows it to influence the codon-anticodon interaction and enhance the fidelity of translation.

Key functions include:

-

Increased Decoding Fidelity: The lack of the N⁴-methylation of C1402 leads to an increased efficiency of non-AUG initiation and a decreased rate of UGA stop codon read-through. This suggests that the modification helps to fine-tune the P-site's structure for accurate start codon selection and termination.[1][2]

-

Resistance to Oxidative Stress: In Staphylococcus aureus, the deletion of either rsmH or rsmI results in increased sensitivity to oxidative stress. The double-knockout strain exhibits decreased translational fidelity specifically under oxidative stress conditions.

-

Virulence: The rsmH and rsmI genes have been identified as novel virulence factors in S. aureus. Their deletion attenuates the bacterium's virulence in a silkworm infection model.

References

- 1. Variance in translational fidelity of different bacterial species is affected by pseudouridines in the tRNA anticodon stem-loop - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Structural Insights into the Methylation of C1402 in 16S rRNA by Methyltransferase RsmI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of N(4),N(4)-dimethylcytidine in Archaeal Ribosomes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the recently characterized N(4),N(4)-dimethylcytidine (m⁴₂C) modification in the ribosomal RNA (rRNA) of archaea, particularly in hyperthermophilic species. While the initial query specified N(4),N(4),O(2')-trimethylcytidine, current scientific literature prominently features the discovery and functional significance of m⁴₂C in archaea. This guide will focus on this well-documented modification, its role in organismal survival under extreme conditions, its biosynthesis, and the experimental methodologies used for its characterization.

Introduction to N(4),N(4)-dimethylcytidine (m⁴₂C) in Archaea

Post-transcriptional modifications of RNA are crucial for regulating gene expression and ensuring the proper functioning of the translational machinery. In hyperthermophilic archaea, which thrive in high-temperature environments, these modifications are particularly vital for maintaining the structural integrity and function of RNA molecules. A significant recent discovery in this field is the identification of N(4),N(4)-dimethylcytidine (m⁴₂C) at the universally conserved C918 position within helix 31 of the 16S rRNA in the archaeal ribosome[1][2][3]. This modification has been shown to be critical for growth at extremely high temperatures, highlighting its role in ribosomal stabilization and translation fidelity[1][2][3].

The presence of m⁴₂C is not limited to archaea, as the phylogenetic distribution of its synthase family suggests it is biologically relevant across all three domains of life[1][2]. Its discovery has expanded our understanding of the "epitranscriptome," the collection of all RNA modifications, and its importance in cellular adaptation to environmental stress[3].

Biosynthesis of m⁴₂C

The synthesis of m⁴₂C is catalyzed by a unique class of RNA methyltransferases that contain a Rossman-fold domain[1][2]. A key characteristic of this enzyme is its substrate specificity: it exclusively targets intact ribosomes, indicating that the modification is a late-stage event in ribosome assembly[1][2].

In the hyperthermophilic archaeon Thermococcus kodakarensis, the enzyme responsible for generating m⁴₂C at position C918 of the 16S rRNA is encoded by the gene TK2045[3]. Deletion of this gene results in the complete absence of the m⁴₂C modification at this site, confirming its role as the dedicated "writer" enzyme[3].

References

An In-depth Technical Guide to N(4),N4,O(2')-trimethylcytidine: A Putative Modified Nucleoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

N(4),N4,O(2')-trimethylcytidine (m4,4,2'OmC) is a modified ribonucleoside. While its presence and biological functions are not as extensively characterized as other cytidine modifications like N4-methylcytidine (m4C) or N4,N4-dimethylcytidine (m42C), its chemical structure suggests potential roles in modulating RNA structure and function. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of m4,4,2'OmC and presents a putative framework for its investigation based on established methodologies for related modified nucleosides.

This document is intended for researchers in the fields of epitranscriptomics, RNA biology, and drug development who are interested in exploring the landscape of rare and uncharacterized RNA modifications. Given the nascent stage of research into m4,4,2'OmC, this guide emphasizes experimental strategies to elucidate its biological significance.

Chemical and Physical Properties

The fundamental properties of N(4),N4,O(2')-trimethylcytidine are summarized in the table below. These data are essential for its synthesis, purification, and detection.

| Property | Value | Reference |

| Chemical Formula | C12H19N3O5 | [1] |

| Molecular Weight | 285.3 g/mol | [1] |

| CAS Number | 34218-81-0 | [1] |

| Canonical SMILES | CN(C)C1=NC(=O)N(C=C1)[C@H]2--INVALID-LINK--CO)O">C@@HOC | [1] |

| Storage Conditions | 2°C - 8°C | [1] |

Putative Biological Significance and Occurrence

While direct evidence for the biological role of N(4),N4,O(2')-trimethylcytidine is currently lacking in the scientific literature, we can infer its potential functions and locations based on the well-documented roles of structurally similar modified nucleosides.

Inferred Roles in RNA Structure and Function

The triple methylation of m4,4,2'OmC—two on the exocyclic amine (N4) and one on the ribose (2'-O)—suggests a significant impact on RNA structure and stability.

-

Increased Thermal Stability: The 2'-O-methylation is a common modification in ribosomal RNA (rRNA) and transfer RNA (tRNA) of thermophilic organisms, where it contributes to the conformational rigidity and thermal stabilization of RNA at high temperatures. The N4,N4-dimethylation also contributes to structural stability. Therefore, it is plausible that m4,4,2'OmC plays a crucial role in maintaining RNA integrity in extremophiles.

-

Modulation of Base Pairing: N4,N4-dimethylcytidine (m42C) has been shown to disrupt standard Watson-Crick base pairing with guanosine, leading to a wobble-like conformation.[2] This alteration in base pairing can have profound effects on codon recognition and translation fidelity. The presence of the N4,N4-dimethyl group in m4,4,2'OmC suggests it may similarly alter base-pairing interactions.

-

Resistance to Nuclease Degradation: The 2'-O-methylation can confer resistance to degradation by certain ribonucleases, thereby increasing the half-life of the RNA molecule.

Potential Occurrence

Based on the distribution of related modifications, m4,4,2'OmC may be present in:

-

Archaeal RNA: Hyperthermophilic archaea are known to possess a variety of RNA modifications that enhance stability at extreme temperatures. Given that N4-acetyl-2'-O-methylcytidine (ac4Cm) is found in the tRNA of these organisms, it is conceivable that m4,4,2'OmC also exists in this domain of life.[3]

-

Ribosomal RNA: A significant number of modified nucleosides are located in functionally important regions of the ribosome. For instance, N4,N4-dimethylcytidine (m42C) has been identified in the 16S rRNA of the archaeon Thermococcus kodakarensis.[4][5] It is possible that m4,4,2'OmC is also present in the rRNA of certain organisms, where it could influence ribosome biogenesis and function.

-

Mitochondrial RNA: Human mitochondrial rRNA is known to contain N4-methylcytidine (m4C).[6] The machinery for cytidine methylation exists within mitochondria, suggesting that further modified versions like m4,4,2'OmC could potentially be found in this organelle.

Experimental Protocols

The following sections detail proposed methodologies for the detection, synthesis, and functional analysis of N(4),N4,O(2')-trimethylcytidine. These protocols are based on established techniques for other modified nucleosides and are intended to serve as a starting point for investigation.

Detection and Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and quantitative analysis of modified nucleosides in RNA.

4.1.1 Sample Preparation

-

Isolate total RNA from the biological sample of interest using a standard protocol (e.g., TRIzol extraction).

-

Digest the purified RNA to single nucleosides using a mixture of nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.

-

Purify the resulting nucleoside mixture using a solid-phase extraction (SPE) cartridge to remove salts and enzymes.

-

Resuspend the purified nucleosides in a buffer compatible with mass spectrometry (e.g., 10 mM ammonium acetate in water).

4.1.2 LC-MS/MS Analysis

-

Inject the nucleoside mixture onto a reverse-phase HPLC column (e.g., C18) and separate the nucleosides using a gradient of an aqueous mobile phase (e.g., 10 mM ammonium acetate) and an organic mobile phase (e.g., acetonitrile).

-

Couple the HPLC effluent to a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

Monitor for the specific precursor-to-product ion transition for m4,4,2'OmC. The precursor ion will be the protonated molecule [M+H]+ at m/z 286.3. The major product ion is expected to be the corresponding base, N4,N4-dimethylcytosine, at m/z 140.1, resulting from the cleavage of the glycosidic bond.

-

Quantify the amount of m4,4,2'OmC by comparing the peak area to a standard curve generated using a commercially available N(4),N4,O(2')-trimethylcytidine standard.[1]

Hypothetical Fragmentation Pattern of m4,4,2'OmC

References

- 1. N4,N4,2’-O-Trimethylcytidine | 34218-81-0 | FT144591 [biosynth.com]

- 2. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RNA Modifications [labome.com]

- 5. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

In-Depth Technical Guide to the Structural Properties of N(4),N4,O(2')-trimethylcytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

N(4),N4,O(2')-trimethylcytidine is a derivative of the pyrimidine nucleoside cytidine, characterized by the addition of three methyl groups: two at the exocyclic amine (N4) and one at the 2'-hydroxyl group of the ribose sugar.

Table 1: Physicochemical Properties of N(4),N4,O(2')-trimethylcytidine

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₉N₃O₅ | [1] |

| Molecular Weight | 285.3 g/mol | [1] |

| CAS Number | 34218-81-0 | [1] |

| SMILES | CN(C)C1=NC(=O)N(C=C1)[C@H]2--INVALID-LINK--CO)O">C@@HOC | [1] |

Note: Experimental data on properties such as melting point, boiling point, and solubility are not currently available in the surveyed literature.

Synthesis

A facile synthesis of N(4),N4,O(2')-trimethylcytidine has been described starting from a readily accessible precursor, 3',5'-O-bis-protected O4-(2-nitrophenyl)uridine.[2] This method provides a viable pathway for obtaining the compound for research and development purposes. The synthesis of the closely related N4,N4-dimethylcytidine (m42C) phosphoramidite has also been detailed, which involves the protection of the hydroxyl groups of the ribose, followed by the dimethylation of the exocyclic amine of cytidine.[3]

Conceptual Synthesis Workflow

The synthesis of modified nucleosides like N(4),N4,O(2')-trimethylcytidine typically involves a multi-step process to ensure regioselectivity of the modifications. The following diagram illustrates a generalized workflow.

Caption: Generalized synthetic pathway for modified cytidines.

Structural Characterization

Detailed crystallographic or NMR spectroscopic data for N(4),N4,O(2')-trimethylcytidine are not currently available in public repositories. However, the structural properties of related modified nucleosides can provide valuable insights.

Insights from Related Compounds

Studies on N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) in RNA duplexes have been conducted using X-ray crystallography and NMR spectroscopy.[4] These studies reveal how N4-methylation affects base pairing and local conformation. For instance, N4-acetylation in N4-acetyl-2′-O-methylcytidine has been shown to stabilize the C3′-endo conformation of the ribose ring.[5] It is plausible that the trimethylation in N(4),N4,O(2')-trimethylcytidine would similarly influence the sugar pucker and the rotational freedom around the N4-C4 bond.

Experimental Protocols for Structural Analysis

To obtain crystal structure data, the following general protocol would be employed:

-

Crystallization: N(4),N4,O(2')-trimethylcytidine would be dissolved in a suitable solvent and subjected to various crystallization screening conditions (e.g., vapor diffusion, slow evaporation).

-

Data Collection: A suitable single crystal would be mounted on a goniometer and irradiated with X-rays. Diffraction data would be collected using a diffractometer.

-

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell dimensions and space group. The structure would then be solved using direct methods or Patterson synthesis and refined to yield atomic coordinates, bond lengths, and bond angles.

A comprehensive NMR analysis would involve:

-

Sample Preparation: A sample of N(4),N4,O(2')-trimethylcytidine would be dissolved in a deuterated solvent (e.g., DMSO-d6, D₂O).

-

1D NMR: ¹H and ¹³C NMR spectra would be acquired to identify the chemical shifts of all protons and carbons.

-

2D NMR: A suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) would be performed to establish through-bond and through-space correlations, allowing for the unambiguous assignment of all signals and providing information on the solution-state conformation.

Biological Activity and Potential Mechanisms of Action

N(4),N4,O(2')-trimethylcytidine has been identified as a novel nucleoside with potential as an anticancer and antiviral agent through the inhibition of DNA synthesis.[1] The mechanisms of action for such modified nucleosides often involve their intracellular conversion to the corresponding triphosphate, which can then interfere with nucleic acid metabolism.

Anticancer Activity

Modified cytidine analogues can exert their anticancer effects through several mechanisms:

-

Inhibition of DNA Synthesis: After conversion to the triphosphate form, the analogue can be incorporated into the growing DNA chain by DNA polymerases. This can lead to chain termination or the induction of strand breaks, ultimately triggering apoptosis.[6]

-

Inhibition of RNA Synthesis: The analogue can also be incorporated into RNA, interfering with its function.[7]

-

Inhibition of Nucleotide Metabolism: The modified nucleoside or its metabolites can inhibit key enzymes involved in the de novo synthesis of nucleosides and nucleotides.[6]

Caption: Putative mechanism of anticancer activity.

Antiviral Activity

The antiviral mechanism of many nucleoside analogues relies on their ability to be recognized by viral polymerases.[8]

-

Viral Genome Mutagenesis: The triphosphate form of the analogue can be incorporated into the replicating viral genome. The modified base may then act as a mutagen, causing mispairing in subsequent rounds of replication, leading to an "error catastrophe" and loss of viral viability.[8][9]

-

Chain Termination: Incorporation of the analogue can lead to the termination of the growing viral nucleic acid chain.[10]

Caption: Putative mechanism of antiviral activity.

Conclusion and Future Directions

N(4),N4,O(2')-trimethylcytidine represents a promising scaffold for the development of novel therapeutic agents. While its basic chemical identity is established, a significant gap exists in the detailed experimental characterization of its three-dimensional structure and physicochemical properties. Future research should prioritize obtaining high-resolution crystal structures and comprehensive NMR data to enable a deeper understanding of its structure-activity relationships. Furthermore, detailed mechanistic studies are required to elucidate the specific cellular and viral targets and pathways affected by this compound, which will be crucial for its advancement as a clinical candidate.

References

- 1. N4,N4,2’-O-Trimethylcytidine | 34218-81-0 | FT144591 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Synthesis of N4 -Methylcytidine (m4 C) and N4 ,N4 -Dimethylcytidine (m4 2 C) Modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor activity of sugar‐modified cytosine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism, mechanism of action and sensitivity profile of fluorocyclopentenylcytosine (RX-3117; TV-1360) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative N(4),N(4),O(2')-trimethylcytidine (m⁴,⁴,²'OC) Modification in Ribosomal RNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge and experimental methodologies relevant to the study of cytidine modifications in ribosomal RNA (rRNA), with a specific focus on the potential existence and characterization of N(4),N(4),O(2')-trimethylcytidine (m⁴,⁴,²'OC). As of this writing, m⁴,⁴,²'OC has not been identified in native rRNA. This document, therefore, serves as a roadmap for researchers aiming to explore this novel modification, drawing upon established techniques for analyzing its constituent modifications: N(4),N(4)-dimethylcytidine (m⁴₂C) and 2'-O-methylation (2'-O-Me).

Introduction to Cytidine Modifications in rRNA

Ribosomal RNA is a scaffold for the ribosome and plays a crucial catalytic role in protein synthesis. Its function is finely tuned by a complex landscape of post-transcriptional modifications.[1] These modifications, particularly those in functionally critical regions like the peptidyl transferase center and the decoding site, are vital for ribosome biogenesis, stability, and translational fidelity.[1][2] Among the over 150 known RNA modifications, methylated cytidines are a significant class. This guide will focus on the methodologies required to identify and characterize a putative triple-methylated cytidine, m⁴,⁴,²'OC, by leveraging our understanding of m⁴₂C and 2'-O-Me.

The Constituent Modifications: A Review

N(4),N(4)-dimethylcytidine (m⁴₂C)

A recently discovered modification, N(4),N(4)-dimethylcytidine, has been identified in the 16S rRNA of hyperthermophilic archaea, specifically at the universally conserved C918 position in Thermococcus kodakarensis. This modification is crucial for efficient protein synthesis at high temperatures, suggesting a role in stabilizing the ribosome structure.[3]

Biosynthesis: m⁴₂C is synthesized by a unique family of S-adenosyl-L-methionine (SAM)-dependent RNA methyltransferases that act on intact ribosomal subunits. In T. kodakarensis, the enzyme TK2045 has been identified as the m⁴₂C synthase.

2'-O-methylation (2'-O-Me)

2'-O-methylation is one of the most abundant modifications in eukaryotic rRNA, with over 100 sites identified in human ribosomes.[4][5] It is known to protect RNA from hydrolysis and to influence the local conformation of the ribose-phosphate backbone.[6]

Biosynthesis: In eukaryotes, the vast majority of rRNA 2'-O-methylations are installed by a ribonucleoprotein complex (snoRNP) composed of a C/D box small nucleolar RNA (snoRNA) and the methyltransferase Fibrillarin.[6] The snoRNA acts as a guide, bringing the enzymatic machinery to the correct nucleotide in the rRNA sequence.

Quantitative Data on Constituent Modifications

The stoichiometry of rRNA modifications can be dynamic, leading to a population of heterogeneous ribosomes within the cell. This "specialized ribosome" hypothesis suggests that ribosomes with different modification patterns may have distinct translational preferences.[4][7]

Table 1: Quantitative Data for N(4),N(4)-dimethylcytidine (m⁴₂C) in Archaeal 16S rRNA

| Organism | rRNA Position | Stoichiometry | Condition | Reference |

| Thermococcus kodakarensis | C918 | Near-stoichiometric | Exponential growth at 85°C | [3] |

| Thermococcus kodakarensis (ΔTK2045) | C918 | Absent | Exponential growth at 85°C | [3] |

Table 2: Stoichiometry of Selected 2'-O-Methylation Sites in Human rRNA

| rRNA | Position | Guide snoRNA | Methylation Level (HeLa cells) | Variability | Reference |

| 18S | A647 | SNORD50 | >90% | Stable | [4] |

| 18S | C174 | SNORD45C | ~70-80% | Variable | [4] |

| 28S | U3904 | SNORD52 | ~50-60% | Variable | [4][8] |

| 28S | C2338 | SNORD24 | ~80-90% | Low Variable | [4] |

| 28S | C2352 | SNORD24 | ~30-50% | Highly Variable | [4] |

Experimental Protocols for the Identification and Characterization of m⁴,⁴,²'OC

The identification of the novel m⁴,⁴,²'OC modification would require a multi-pronged approach, combining techniques sensitive to both the base and sugar modifications.

RNA Isolation and Ribosome Purification

High-quality, intact rRNA is a prerequisite for any modification analysis.

-

Cell Lysis: Lyse cells in a buffer containing non-ionic detergents and RNase inhibitors.

-

Ribosome Pelletting: Pellet ribosomes by ultracentrifugation through a sucrose cushion.

-

rRNA Extraction: Extract total RNA from purified ribosomes using phenol-chloroform extraction or a commercial kit.

-

Quality Control: Assess rRNA integrity using a Bioanalyzer or equivalent.

Mass Spectrometry for Unambiguous Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying novel RNA modifications.

-

RNA Digestion: Digest purified rRNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

-

LC Separation: Separate the nucleosides using reversed-phase liquid chromatography.

-

MS Analysis:

-

Full Scan MS: Identify ions with the predicted mass-to-charge ratio (m/z) of protonated m⁴,⁴,²'OC.

-

Tandem MS (MS/MS): Isolate the candidate ion and subject it to collision-induced dissociation (CID). The fragmentation pattern should be consistent with the loss of the ribose moiety and characteristic fragments of the trimethylated cytosine base.[9] Higher-energy collisional dissociation (HCD) can provide additional fragmentation information to distinguish isomers.[10]

-

Sequencing-Based Methods for Localization

This method exploits the resistance of the phosphodiester bond 3' to a 2'-O-methylated nucleotide to alkaline hydrolysis.

-

Alkaline Fragmentation: Randomly fragment the rRNA under controlled alkaline conditions.

-

Library Preparation: Ligate adapters to the 5' and 3' ends of the RNA fragments and perform reverse transcription followed by PCR amplification.

-

High-Throughput Sequencing: Sequence the resulting cDNA library.

-

Data Analysis: Map the sequencing reads to the reference rRNA sequence. A gap in the distribution of 5' and 3' read ends indicates the position of a 2'-O-methylated nucleotide.[1][11]

Bisulfite treatment deaminates unmodified cytosine to uracil, while some modified cytosines, including m⁴₂C, are resistant.[12][13]

-

Bisulfite Treatment: Treat rRNA with sodium bisulfite.

-

Reverse Transcription and PCR: Reverse transcribe the treated RNA and amplify the region of interest. Unmodified cytosines will be read as thymines.

-

Sequencing: Sequence the PCR products.

-

Data Analysis: Compare the sequence to an untreated control. Cytosines that remain as cytosines are potential sites of modification.[3]

Primer Extension Assay for Site-Specific Validation

This method can validate the presence of a 2'-O-methylation at a specific site.

-

Primer Design: Design a DNA primer that anneals downstream of the putative modification site.

-

Reverse Transcription: Perform reverse transcription at low dNTP concentrations. Reverse transcriptase tends to pause or stop at a 2'-O-methylated nucleotide under these conditions.[14][15]

-

Gel Electrophoresis: Analyze the cDNA products on a denaturing polyacrylamide gel. A band corresponding to the size of the prematurely terminated product indicates the presence of the modification.

In Vitro Reconstitution for Functional Analysis

To study the functional impact of m⁴,⁴,²'OC, an in vitro system with reconstituted ribosomes can be employed.

-

Prepare Components:

-

Synthesize a fragment of rRNA containing the desired modification.

-

Purify ribosomal proteins from a strain lacking the corresponding modification enzyme(s).

-

Use in vitro transcribed, unmodified rRNA as a control.

-

-

Ribosome Reconstitution: Assemble ribosomal subunits in vitro by incubating the rRNA and ribosomal proteins under specific temperature and buffer conditions.[16][17]

-

Functional Assays: Assess the activity of the reconstituted ribosomes in in vitro translation assays, measuring parameters like translation fidelity and efficiency.

Signaling Pathways and Logical Relationships

While direct signaling pathways involving rRNA modifications are not well-defined, the biosynthesis of these modifications is tightly linked to ribosome biogenesis and cellular metabolic state.

Biosynthesis of N(4),N(4)-dimethylcytidine

The biosynthesis of m⁴₂C is a stand-alone enzymatic process that occurs on the assembled ribosome.

Caption: Biosynthesis of N(4),N(4)-dimethylcytidine (m⁴₂C) in archaeal rRNA.

Eukaryotic 2'-O-methylation Pathway

In eukaryotes, 2'-O-methylation is guided by snoRNAs.

Caption: SnoRNA-guided 2'-O-methylation of eukaryotic rRNA.

Experimental Workflow for m⁴,⁴,²'OC Discovery

A logical workflow for the discovery and characterization of m⁴,⁴,²'OC is outlined below.

Caption: Proposed workflow for the discovery and analysis of m⁴,⁴,²'OC.

Potential Roles and Implications for Drug Development

Given the roles of its constituent modifications, m⁴,⁴,²'OC, if it exists, could have significant functional implications:

-

Enhanced Ribosome Stability: The combination of N(4)-dimethylation and 2'-O-methylation could provide enhanced structural rigidity to rRNA, which may be important under cellular stress conditions.

-

Modulation of Translation: By altering the local structure of key ribosomal regions, this modification could influence translation fidelity, efficiency, and the selection of specific mRNAs for translation.

-

Disease Biomarker: Aberrant levels of rRNA modifications have been linked to various diseases, including cancer.[18] If m⁴,⁴,²'OC levels are altered in disease states, it could serve as a valuable biomarker.

-

Therapeutic Target: The enzymes responsible for installing this modification would represent novel targets for therapeutic intervention. Inhibiting these enzymes could modulate ribosome function and potentially be effective in treating diseases characterized by dysregulated translation.

Conclusion

The search for novel RNA modifications like N(4),N(4),O(2')-trimethylcytidine is an exciting frontier in epitranscriptomics. While its existence is currently hypothetical, the tools and methodologies to identify and characterize such a modification are largely in place. This technical guide provides a framework for researchers to embark on this discovery process, with the ultimate goal of understanding its potential role in ribosome function, human health, and disease. The insights gained from such studies could pave the way for novel diagnostic and therapeutic strategies.

References

- 1. RiboMeth-seq: Profiling of 2'-O-Me in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Constitutive and variable 2’-O-methylation (Nm) in human ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Collision-induced dissociation of cytidine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]

- 12. A novel N 4, N 4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bisulfite sequencing protocol displays both 5-methylcytosine and N4-methylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Primer extension assay to detect 2′-O-methylation of RNA [bio-protocol.org]

- 16. embopress.org [embopress.org]

- 17. In vitro integration of ribosomal RNA synthesis, ribosome assembly, and translation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Potential Enzymatic Synthesis of N(4),N4,O(2')-trimethylcytidine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modified nucleoside N(4),N4,O(2')-trimethylcytidine holds significant interest for therapeutic and research applications due to the known roles of N4,N4-dimethylation and 2'-O-methylation in modulating the stability, immunogenicity, and translational efficiency of RNA. While chemical synthesis routes exist for this compound, enzymatic synthesis offers the potential for greater stereospecificity, milder reaction conditions, and more environmentally sustainable processes. This technical guide outlines a potential, albeit challenging, two-step enzymatic pathway for the synthesis of N(4),N4,O(2')-trimethylcytidine. The proposed route involves the sequential activities of a cytidine N4,N4-dimethyltransferase and a 2'-O-methyltransferase. This document provides a comprehensive overview of the candidate enzymes, proposed reaction schemes, detailed hypothetical experimental protocols, and a discussion of the current limitations and future research directions in this area.

Introduction

Modified nucleosides are fundamental to the regulation and function of RNA molecules. Two such modifications, N4,N4-dimethylation of cytidine (m42C) and 2'-O-methylation (Nm), are found in various RNA species across all domains of life. N4,N4-dimethylcytidine is known to play a role in ribosome function, particularly in hyperthermophilic archaea, by enhancing thermal stability[1][2][3]. 2'-O-methylation is one of the most common post-transcriptional modifications in eukaryotic RNA and is crucial for RNA stability, protection from nuclease degradation, and modulating interactions with RNA-binding proteins.

The combination of these two modifications in a single nucleoside, N(4),N4,O(2')-trimethylcytidine, could yield novel properties beneficial for the development of RNA-based therapeutics, such as siRNAs, antisense oligonucleotides, and mRNA vaccines. Enzymatic synthesis provides a highly specific and efficient means to produce such complex molecules. This guide explores the potential for a chemoenzymatic approach to synthesize N(4),N4,O(2')-trimethylcytidine.

Proposed Enzymatic Synthesis Pathway

A direct, single-enzyme synthesis of N(4),N4,O(2')-trimethylcytidine has not been reported in the literature. Therefore, a two-step enzymatic approach is proposed. This can theoretically proceed in two different orders of reaction.

Pathway A: N4,N4-dimethylation followed by 2'-O-methylation

Pathway B: 2'-O-methylation followed by N4,N4-dimethylation

Candidate Enzymes and Their Properties

N4,N4-dimethylcytidine (m42C) Synthase

A novel m42C synthase, encoded by the gene TK2045, has been identified in the hyperthermophilic archaeon Thermococcus kodakarensis[1][2][3]. This enzyme is responsible for the N4,N4-dimethylation of a specific cytidine residue (C918) in the 16S ribosomal RNA.

Quantitative Data for T. kodakarensis m42C Synthase (TK2045)

| Parameter | Value | Reference |

| Substrate | Assembled 70S Ribosomes | [3] |

| Inactive on | In vitro transcribed RNA, short RNA oligonucleotides | [3] |

| Cofactor | S-Adenosyl methionine (SAM) | [3] |

| Optimal Temperature | High (consistent with hyperthermophilic origin) | [1][2] |

Critical Challenge: The strict substrate specificity of the known m42C synthase for fully assembled ribosomes presents a major obstacle for its use in the synthesis of free N(4),N4,O(2')-trimethylcytidine[3]. The enzyme currently shows no activity on smaller, more synthetically tractable substrates.

2'-O-methyltransferases (2'-O-MTases)

A variety of 2'-O-MTases have been characterized from different organisms. These enzymes are generally more promiscuous in their substrate recognition than the m42C synthase. Some nucleolar 2'-O-methyltransferases are known to methylate all four standard nucleosides within an RNA context[4].

General Properties of 2'-O-methyltransferases

| Parameter | General Characteristics | Reference |

| Substrate | Ribonucleosides within RNA | [4] |

| Cofactor | S-Adenosyl methionine (SAM) | [5] |

| Product | 2'-O-methylated ribonucleoside | [4] |

| Assay Methods | Radiolabeling, HPLC, Bioluminescent assays | [5][6][7] |

The key unknown is whether a 2'-O-MTase can accept a pre-modified nucleoside like N4,N4-dimethylcytidine as a substrate, or if a cytidine that is already 2'-O-methylated can be a substrate for an m42C synthase.

Hypothetical Experimental Protocols

The following protocols are hypothetical and would require significant optimization and, in the case of the m42C synthase, likely enzyme engineering or the discovery of a more promiscuous homolog.

Proposed Workflow

Protocol for In Vitro N4,N4-dimethylation of a Substrate

Note: This protocol is based on the characterization of the T. kodakarensis m42C synthase and assumes a suitable, currently unknown, substrate is available or that the enzyme has been engineered for broader specificity.

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, combine the following components:

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM KCl, 1 mM DTT)

-

Substrate (e.g., cytidine or a cytidine-containing oligonucleotide) to a final concentration of 1 mM.

-

S-Adenosyl methionine (SAM) to a final concentration of 2 mM.

-

Recombinant m42C synthase to a final concentration of 5 µM.

-

Nuclease-free water to the final reaction volume.

-

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60-80°C for a thermostable enzyme) for 2-4 hours.

-

-

Reaction Quenching:

-

Terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 10 minutes) or by adding an equal volume of 0.1% trifluoroacetic acid.

-

-

Product Analysis and Purification:

-

Analyze the reaction mixture by High-Performance Liquid Chromatography (HPLC) to separate the product from the substrate and other reaction components.

-

Collect the fractions corresponding to the N4,N4-dimethylcytidine product.

-

Confirm the identity of the product using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Protocol for In Vitro 2'-O-methylation

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, combine the following:

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)

-

Substrate (e.g., cytidine or N4,N4-dimethylcytidine) to a final concentration of 1 mM.

-

S-Adenosyl methionine (SAM) to a final concentration of 2 mM.

-

Recombinant 2'-O-methyltransferase to a final concentration of 2 µM.

-

Nuclease-free water to the final reaction volume.

-

-

-

Incubation:

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Reaction Quenching:

-

Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to deproteinate, followed by ethanol precipitation of the nucleic acids if applicable, or by heat inactivation.

-

-

Product Analysis and Purification:

-

Use HPLC to separate the 2'-O-methylated product.

-

Confirm the product identity with LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Future Research and Development

The primary challenge to the enzymatic synthesis of N(4),N4,O(2')-trimethylcytidine is the stringent substrate specificity of the characterized N4,N4-dimethylcytidine synthase. Future research should focus on the following areas:

-

Enzyme Engineering: Site-directed mutagenesis or directed evolution of the known m42C synthase could be employed to broaden its substrate tolerance to include free nucleosides or small oligonucleotides.

-

Bioprospecting for Novel Enzymes: Screening of genomic databases from diverse organisms, particularly extremophiles, may lead to the discovery of novel m42C synthases with more promiscuous substrate specificities.

-

Characterization of 2'-O-MTase Substrate Promiscuity: A systematic investigation into the ability of various 2'-O-MTases to methylate already modified nucleosides is required to determine the feasibility of the sequential reaction pathways.

Conclusion

The enzymatic synthesis of N(4),N4,O(2')-trimethylcytidine is a promising but currently challenging endeavor. While the necessary enzyme classes, N4,N4-dimethylcytidine synthases and 2'-O-methyltransferases, have been identified, the known m42C synthase exhibits a substrate specificity that is not conducive to a straightforward in vitro synthesis of the modified nucleoside. This technical guide provides a framework for approaching this synthetic challenge, highlighting the current state of knowledge, proposing hypothetical protocols, and outlining the key areas for future research. Overcoming the substrate specificity hurdle will be critical to unlocking the potential of enzymatic synthesis for producing this and other complex modified nucleosides for advanced therapeutic and research applications.

References

- 1. A novel N 4, N 4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 3. pnas.org [pnas.org]

- 4. Specificity of a nucleolar 2'-O-methyltransferase for RNA substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Assays for RNA Methyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High throughput bioluminescent assay to characterize and monitor the activity of SARS-CoV-2 methyltransferases | PLOS One [journals.plos.org]

- 7. MTase-Glo™ Methyltransferase Assay [dk.promega.com]

The Origin of N(4),N4,O(2')-trimethylcytidine in tRNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transfer RNA (tRNA) molecules are central to protein synthesis and are subject to a wide array of post-transcriptional modifications that are crucial for their structure, stability, and function. Among the more complex of these is N(4),N4,O(2')-trimethylcytidine (m4,4,O2'mC), a hypermodified nucleoside. This technical guide provides a comprehensive overview of the current understanding of the origin of m4,4,O2'mC in tRNA, detailing its proposed biosynthetic pathway, the enzymes potentially involved, and its functional implications. The guide also includes detailed experimental protocols for the detection and quantification of this modification and presents available quantitative data in a structured format. Visual diagrams of the proposed biosynthetic pathways and experimental workflows are provided to facilitate understanding.

Introduction to N(4),N4,O(2')-trimethylcytidine in tRNA

N(4),N4,O(2')-trimethylcytidine is a cytidine residue that has been modified by the addition of three methyl groups: two on the exocyclic amine at position N4 and one on the 2'-hydroxyl group of the ribose sugar. Such hypermodifications in tRNA are often found in extremophilic organisms, where they contribute to the structural integrity of the molecule under harsh environmental conditions. The combined effect of N4,N4-dimethylation and 2'-O-methylation is thought to significantly increase the conformational rigidity and thermal stability of the tRNA.[1]

While the individual components of this modification, N4-methylcytidine (m4C), N4,N4-dimethylcytidine (m4,2C), and 2'-O-methylcytidine (Cm), are found in various RNA species, the triple-methylated form is less common and its biosynthesis and function in tRNA are not yet fully elucidated. This guide synthesizes the available evidence to provide a detailed account of its origin.

Proposed Biosynthetic Pathway

Based on the known enzymatic activities for similar modifications in other RNA molecules, particularly ribosomal RNA (rRNA), a sequential, two-step enzymatic pathway is the most probable mechanism for the synthesis of N(4),N4,O(2')-trimethylcytidine in tRNA. This pathway involves the successive actions of an N4-cytidine methyltransferase and a 2'-O-ribose methyltransferase.

Step 1: N4,N4-dimethylation of Cytidine

The initial step is hypothesized to be the dimethylation of the exocyclic amine of a specific cytidine residue in the tRNA molecule. This reaction is likely catalyzed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase.

-

Bacterial Pathway: In bacteria, the enzymes RsmH and RsmI are responsible for the sequential N4-methylation and 2'-O-methylation of cytidine 1402 in 16S rRNA, resulting in N4,2'-O-dimethylcytidine (m4Cm).[2][3] It is plausible that RsmH, or a homolog, could also be responsible for the N4-methylation of cytidine in tRNA. RsmH is known to be a specific AdoMet-dependent methyltransferase responsible for N(4)-methylation of C1402 in 16S rRNA.[4] Further studies are needed to confirm if tRNA is also a substrate for RsmH.

-

Archaeal and Eukaryotic Pathways: In archaea, a novel N4,N4-dimethylcytidine (m42C) synthase has been recently identified that modifies C918 in the 16S rRNA of Thermococcus kodakarensis.[5][6] This enzyme belongs to a unique family of RNA methyltransferases with a Rossman-fold that targets intact ribosomes.[7] Whether this enzyme or a related one acts on tRNA is currently unknown. In eukaryotes, the enzymes responsible for N4,N4-dimethylation of cytidine in tRNA have not yet been definitively identified.

Step 2: 2'-O-methylation of the Ribose Sugar

Following the N4,N4-dimethylation, the 2'-hydroxyl group of the ribose is methylated. This reaction is also catalyzed by a SAM-dependent methyltransferase.

-

Bacterial Pathway: The enzyme RsmI is responsible for the 2'-O-methylation of C1402 in bacterial 16S rRNA, acting on the N4-methylated substrate.[3] It is hypothesized that RsmI or a similar 2'-O-methyltransferase recognizes the N4,N4-dimethylated cytidine in tRNA and catalyzes the final methylation step. In Escherichia coli, the enzyme TrmL is responsible for the 2'-O-methylation of the wobble cytidine at position 34 in some tRNA isoacceptors.[8]

-

Archaeal and Eukaryotic Pathways: Several tRNA 2'-O-methyltransferases have been identified in archaea and eukaryotes. In archaea, aTrm56 specifically 2'-O-methylates cytidine at position 56.[9][10] In the hyperthermophilic archaeon Thermococcus kodakarensis, a novel tRNA methyltransferase, TrmTS, has been found to catalyze 2'-O-methylation at position 6.[11] In yeast (Saccharomyces cerevisiae), Trm7 and Trm13 are responsible for 2'-O-methylation at positions 32/34 and 4, respectively.[12][13] It is possible that one of these or a yet-to-be-identified enzyme is responsible for the 2'-O-methylation of N4,N4-dimethylcytidine.

The following diagram illustrates the proposed sequential biosynthetic pathway for N(4),N4,O(2')-trimethylcytidine in tRNA.

Caption: Proposed two-step biosynthesis of m4,4,O2'mC in tRNA.

Functional Significance

The presence of N(4),N4,O(2')-trimethylcytidine in tRNA is believed to confer significant structural advantages, particularly for organisms living in extreme environments.

-

Enhanced tRNA Stability: Both N4-acetylation and 2'-O-methylation have been shown to increase the conformational rigidity of the ribose moiety.[1] The cumulative effect of three methyl groups at these positions would substantially stabilize the local tRNA structure. This increased stability is critical for maintaining the functional integrity of tRNA at high temperatures.[14]

-

Modulation of Translation: Modifications in the tRNA body can influence overall tRNA structure, which in turn can affect decoding fidelity at the ribosome. While the direct impact of m4,4,O2'mC on translation has not been specifically studied, the related modification N4-acetylcytidine (ac4C) in the anticodon loop is known to be crucial for accurate codon recognition and translation fidelity.[15] It is plausible that m4,4,O2'mC in the tRNA core contributes to maintaining the optimal tRNA structure for efficient and accurate translation.

Quantitative Data

Quantitative data on the abundance of N(4),N4,O(2')-trimethylcytidine in tRNA is scarce. Most studies focus on the identification of various modifications rather than their absolute or relative quantification. However, advances in mass spectrometry-based techniques are enabling more precise measurements. The table below is intended to be populated as more quantitative data becomes available.

| Organism | tRNA Species | Position | Abundance (mol%) | Condition | Reference |

| Data Not Available | |||||

Experimental Protocols

The identification and quantification of N(4),N4,O(2')-trimethylcytidine in tRNA typically involves the isolation of total tRNA, its enzymatic digestion into individual nucleosides, and subsequent analysis by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

tRNA Isolation and Purification

-

Cell Lysis: Harvest cells and lyse them using an appropriate method (e.g., bead beating for yeast, sonication for bacteria).

-

Phenol-Chloroform Extraction: Extract total RNA using a standard phenol-chloroform-isoamyl alcohol protocol to remove proteins and DNA.

-

tRNA Enrichment: Isolate tRNA from the total RNA pool. This can be achieved by size-exclusion chromatography or anion-exchange chromatography. A common method involves using DEAE-cellulose chromatography.

-

Ethanol Precipitation: Precipitate the purified tRNA with ethanol and resuspend in nuclease-free water.

-

Quantification and Quality Control: Determine the concentration and purity of the tRNA using UV-Vis spectrophotometry (A260/A280 ratio) and gel electrophoresis.

Enzymatic Digestion of tRNA to Nucleosides

-

Reaction Setup: In a sterile microcentrifuge tube, combine the purified tRNA (typically 1-5 µg) with a digestion buffer (e.g., containing ammonium acetate).

-

Nuclease P1 Digestion: Add nuclease P1 to the mixture and incubate at 37°C for 2-4 hours. Nuclease P1 cleaves the phosphodiester bonds to yield 5'-mononucleotides.

-

Alkaline Phosphatase Treatment: Add bacterial alkaline phosphatase to the reaction and continue incubation at 37°C for another 2 hours. This step removes the 5'-phosphate group, yielding individual nucleosides.

-

Enzyme Inactivation: Inactivate the enzymes by heating the mixture at 95°C for 5 minutes.

-

Centrifugation: Centrifuge the sample to pellet any denatured protein, and collect the supernatant containing the nucleosides.

LC-MS/MS Analysis for Quantification

-

Chromatographic Separation: Inject the nucleoside mixture onto a reverse-phase C18 HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry Detection: Couple the HPLC eluent to a tandem mass spectrometer (e.g., a triple quadrupole instrument) operating in positive ion mode with electrospray ionization (ESI).

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, use the MRM mode. This involves selecting the specific precursor-to-product ion transition for N(4),N4,O(2')-trimethylcytidine (and other nucleosides of interest). The precursor ion will be the protonated molecule [M+H]+, and the product ion will be the corresponding protonated base.

-

Data Analysis: Integrate the peak areas for each nucleoside's MRM transition. The relative abundance of N(4),N4,O(2')-trimethylcytidine can be calculated by comparing its peak area to the sum of the peak areas of all identified nucleosides or to a known amount of an internal standard.

The following diagram outlines the experimental workflow for the analysis of N(4),N4,O(2')-trimethylcytidine in tRNA.

Caption: Workflow for tRNA modification analysis.

Conclusion and Future Directions

The origin of N(4),N4,O(2')-trimethylcytidine in tRNA is proposed to be a multi-step enzymatic process involving sequential N4,N4-dimethylation and 2'-O-methylation. While the exact enzymes responsible in different domains of life are yet to be fully characterized, the study of homologous enzymes acting on rRNA provides a strong foundation for future research. The primary function of this complex modification appears to be the enhancement of tRNA structural stability, which is particularly important for organisms in extreme environments.

Future research should focus on:

-

The definitive identification and characterization of the methyltransferases responsible for the biosynthesis of m4,4,O2'mC in tRNA in bacteria, archaea, and eukaryotes.

-

Quantitative analysis of the abundance of this modification in the tRNA of various organisms and under different physiological conditions to better understand its regulation and prevalence.

-

Functional studies to elucidate the precise role of N(4),N4,O(2')-trimethylcytidine in translation and other cellular processes.

A deeper understanding of the biosynthesis and function of this and other complex tRNA modifications will not only advance our fundamental knowledge of molecular biology but also has the potential to inform the development of novel therapeutic strategies targeting RNA-modifying enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Insights into the Methylation of C1402 in 16S rRNA by Methyltransferase RsmI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal and solution structures of methyltransferase RsmH provide basis for methylation of C1402 in 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. A novel N 4, N 4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. TRNA (cytidine34-2'-O)-methyltransferase - Wikipedia [en.wikipedia.org]

- 9. The Cm56 tRNA modification in archaea is catalyzed either by a specific 2'-O-methylase, or a C/D sRNP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. research.ehime-u.ac.jp [research.ehime-u.ac.jp]

- 12. TRNA (cytidine32/guanosine34-2'-O)-methyltransferase - Wikipedia [en.wikipedia.org]

- 13. The 2′-O-methyltransferase responsible for modification of yeast tRNA at position 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of N(4),N(4),O(2')-trimethylcytidine on RNA Thermostability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA introduce a significant layer of regulatory complexity to gene expression and function. These chemical alterations can profoundly influence RNA structure, stability, and interactions with other molecules. Among the over 170 known RNA modifications, methylation is one of the most prevalent and diverse. This technical guide delves into the effects of a specific, albeit less common, modification, N(4),N(4),O(2')-trimethylcytidine, on the thermostability of RNA. Understanding how such modifications modulate the biophysical properties of RNA is critical for the rational design of RNA-based therapeutics and diagnostics, where stability and target specificity are paramount.

The Constituent Modifications: A Tale of Two Effects

The modification N(4),N(4),O(2')-trimethylcytidine combines two distinct chemical alterations at the cytidine nucleoside: dimethylation at the exocyclic amine (N4) and methylation at the 2'-hydroxyl group of the ribose sugar. These two modifications have been studied independently and are known to exert opposing effects on the thermostability of RNA duplexes.

N(4),N(4)-dimethylcytidine (m4,4C): A Destabilizing Influence

The presence of two methyl groups on the N4 position of cytidine disrupts the Watson-Crick base pairing with guanosine. This steric hindrance prevents the formation of one of the three hydrogen bonds that typically stabilize a C-G pair. Research has shown that the m4,4C modification leads to a significant decrease in the thermal stability of RNA duplexes. This destabilization is a direct consequence of the altered hydrogen bonding capacity and the resulting distortion of the helical geometry. In fact, the double methylation at the N4 position can lead to a loss of base-pairing discrimination, meaning it may pair with other bases, such as A, U, or C, with similar or even greater facility than with G.

2'-O-methylcytidine (Cm): An Enhancer of Stability

In stark contrast to N4,N4-dimethylation, methylation at the 2'-hydroxyl group of the ribose is a well-established strategy for enhancing the thermal stability of RNA duplexes. The 2'-O-methyl group pre-organizes the ribose sugar into a C3'-endo conformation, which is the favored pucker for A-form RNA helices. This conformational rigidity reduces the entropic penalty of duplex formation, thereby increasing the melting temperature (Tm). Additionally, the 2'-O-methyl group can improve nuclease resistance, a desirable property for therapeutic oligonucleotides. Studies have consistently shown that 2'-O-methylation of nucleotides within an RNA duplex leads to a significant increase in its Tm.

Quantitative Analysis of RNA Thermostability

The thermostability of an RNA duplex is typically quantified by its melting temperature (Tm), the temperature at which half of the duplex molecules have dissociated into single strands. The change in melting temperature (ΔTm) upon modification provides a direct measure of the impact of that modification on duplex stability.

The following table summarizes the observed effects of N(4),N(4)-dimethylcytidine and 2'-O-methyl modifications on RNA duplex stability from various studies. It is important to note that the exact ΔTm values can vary depending on the sequence context, salt concentration, and pH of the solution.

| Modification | Position in Duplex | Sequence Context | ΔTm (°C) per modification | Reference |

| N(4),N(4)-dimethylcytidine (m4,4C) | Internal | 5'-GCGU(m4,4C)GUGC-3' / 3'-CGCAGCACG-5' | -10.5 | [1] |

| 2'-O-methyluridine (Um) | Internal | U(Um)13 / A14 | +1.0 (approx.) | [2] |

| 2'-O-methyladenosine (Am) | Internal | U14 / A(Am)13 | +1.2 (approx.) | [2] |

Note: Data for 2'-O-methylcytidine specifically was not available in the direct search results, but the stabilizing effect is general for 2'-O-methylated nucleotides. The values for Um and Am are presented as representative examples of the stabilizing effect of 2'-O-methylation.

Hypothesized Effect of N(4),N(4),O(2')-trimethylcytidine

Given the lack of direct experimental data on N(4),N(4),O(2')-trimethylcytidine, we can formulate a hypothesis based on the known effects of its constituent modifications. The significant destabilization caused by the N4,N4-dimethylation, which disrupts a hydrogen bond, is likely to be the dominant effect. While the 2'-O-methylation will provide a stabilizing contribution by pre-organizing the sugar pucker, it is unlikely to fully compensate for the loss of a key hydrogen bond in the base pair.

Therefore, it is hypothesized that an RNA duplex containing N(4),N(4),O(2')-trimethylcytidine will be less stable than its unmodified counterpart, though likely more stable than a duplex containing only N(4),N(4)-dimethylcytidine. The precise ΔTm would depend on the interplay between these opposing forces and would require empirical determination.

Experimental Protocols

Synthesis of RNA containing Modified Nucleosides

The synthesis of RNA oligonucleotides containing modified nucleosides is typically achieved through solid-phase phosphoramidite chemistry.

Workflow for Synthesis of Modified RNA

Caption: Workflow for solid-phase synthesis of modified RNA.

Detailed Steps:

-

Phosphoramidite Synthesis: The key starting material is the phosphoramidite monomer of N(4),N(4),O(2')-trimethylcytidine. The synthesis of this monomer is a multi-step organic chemistry process, typically starting from cytidine. The N4 position is dimethylated, the 2'-hydroxyl is methylated, and the 5'-hydroxyl is protected with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl.

-

Solid-Phase Synthesis: The RNA oligonucleotide is synthesized on a solid support (e.g., controlled pore glass) in a 3' to 5' direction. The synthesis cycle consists of four main steps:

-

Detritylation: Removal of the 5'-DMT protecting group with a mild acid.

-

Coupling: The protected phosphoramidite of the next base (standard or modified) is activated and coupled to the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.

-

Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.

-

-

Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphates are removed using a chemical cocktail (e.g., a mixture of ammonia and methylamine).

-

Purification and Verification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC). The identity and purity of the final product are confirmed by mass spectrometry.

Thermal Denaturation (Melting) Experiments

The thermostability of the synthesized RNA duplex is determined by UV-Vis spectrophotometry.

Caption: Logical flow of how RNA modifications can impact function.

Conclusion and Future Directions

The study of N(4),N(4),O(2')-trimethylcytidine and its impact on RNA thermostability highlights the intricate ways in which chemical modifications can fine-tune the properties of RNA. Based on the current understanding of its constituent modifications, it is hypothesized that this trimethylated nucleoside would have a net destabilizing effect on RNA duplexes, albeit attenuated by the stabilizing influence of the 2'-O-methyl group.

For drug development professionals, this understanding is crucial. While the destabilizing nature of the N4,N4-dimethyl group may be undesirable for applications requiring high target affinity, the potential for altered base pairing specificity could be exploited in certain contexts. The stabilizing and nuclease-resistant properties of the 2'-O-methyl group remain a valuable tool in the design of therapeutic oligonucleotides.

Future research should focus on the direct synthesis and biophysical characterization of RNA containing N(4),N(4),O(2')-trimethylcytidine to empirically determine its effect on thermostability and base pairing fidelity. Furthermore, exploring the cellular machinery that might be responsible for installing such a modification could open new avenues for understanding the epitranscriptomic regulation of gene expression. Such studies will be invaluable for advancing our ability to rationally design and develop next-generation RNA-based therapeutics.

References

The Epitranscriptomic Significance of N(4),N(4),O(2')-trimethylcytidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of epitranscriptomics has unveiled a complex landscape of chemical modifications on RNA that dynamically regulate gene expression. Among these, cytidine modifications play a pivotal role. While N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m4,2C) are increasingly understood, the trifecta modification, N(4),N(4),O(2')-trimethylcytidine (m4,4,O2'-mC), remains an enigmatic yet potentially crucial player in RNA biology. This technical guide provides a comprehensive overview of the current understanding and future research directions for m4,4,O2'-mC. Drawing parallels from its constituent modifications, we explore its putative biogenesis, functional implications, and the experimental avenues required to elucidate its significance in health and disease. This document serves as a foundational resource for researchers aiming to investigate this novel RNA modification and its potential as a therapeutic target.

Introduction to N(4),N4,O(2')-trimethylcytidine

N(4),N(4),O(2')-trimethylcytidine is a post-transcriptional modification of RNA characterized by the addition of two methyl groups to the exocyclic amine at the N4 position of the cytosine base and one methyl group to the 2'-hydroxyl of the ribose sugar. Its chemical structure is confirmed by its availability as a synthesized nucleoside.[1] While direct evidence of its natural occurrence and biological role is still emerging, the presence of its constituent modifications, N4,N4-dimethylation and 2'-O-methylation, in various RNA species suggests that m4,4,O2'-mC could have significant functional consequences.

The "Writers," "Readers," and "Erasers" of Cytidine Methylation: A Putative Framework for m4,4,O2'-mC

The regulation of RNA modifications is governed by a trio of protein classes: "writers" that install the modification, "readers" that recognize and bind to it, and "erasers" that remove it. While the specific enzymes for m4,4,O2'-mC have not yet been identified, we can infer potential candidates from the known machinery for m4C, m4,2C, and 2'-O-methylation.

2.1. Putative "Writer" Enzymes

The formation of m4,4,O2'-mC likely involves a multi-step process or a multi-domain enzyme complex.

-

N4-dimethylation: The initial dimethylation at the N4 position is a critical step. While the specific enzyme for m4,2C in eukaryotes is not fully elucidated, studies on N4-methylcytidine (m4C) point to the METTL (Methyltransferase-like) family of enzymes. For instance, METTL15 has been identified as the primary m4C methyltransferase in human mitochondrial 12S rRNA.[2] It is plausible that a related METTL enzyme or a yet-to-be-discovered methyltransferase is responsible for the dimethylation step.

-

2'-O-methylation: This modification is typically catalyzed by box C/D small nucleolar RNAs (snoRNAs) that guide fibrillarin (FBL), a methyltransferase, to specific RNA targets. This mechanism is well-established for rRNA and snRNA.

Logical Relationship of Putative m4,4,O2'-mC Biogenesis

Caption: Putative enzymatic pathway for the synthesis of N(4),N(4),O(2')-trimethylcytidine.

2.2. Putative "Reader" Proteins

"Reader" proteins translate the chemical mark into a functional outcome. For m4,4,O2'-mC, readers would likely need to accommodate both the bulky dimethylated base and the modified sugar.

-

YTH domain proteins: While primarily known as readers for N6-methyladenosine (m6A), some YTH domain proteins have been shown to recognize other modifications.

-

Other RNA-binding proteins: The structural changes induced by m4,4,O2'-mC could create novel binding sites for a diverse range of RNA-binding proteins, thereby influencing RNA localization, stability, and translation.

2.3. Putative "Eraser" Enzymes

The reversibility of RNA modifications is a key aspect of their regulatory function.

-

ALKBH family: Members of the AlkB homolog (ALKBH) family of dioxygenases are known to act as erasers for various methyl modifications on RNA. It is conceivable that an ALKBH protein could demethylate the N4 position of cytidine.

-

FTO: The fat mass and obesity-associated protein (FTO) is another well-known RNA demethylase.

Potential Functional Significance of m4,4,O2'-mC

Based on the known functions of N4,N4-dimethylation and 2'-O-methylation, we can hypothesize the following roles for m4,4,O2'-mC:

-

Alteration of RNA Structure and Stability: N4,N4-dimethylation can disrupt Watson-Crick base pairing, leading to localized changes in RNA secondary structure.[3][4][5] The 2'-O-methylation is known to stabilize the C3'-endo sugar pucker, which favors A-form helical structures and can protect RNA from degradation by certain nucleases. The combination of these modifications in m4,4,O2'-mC could therefore have a profound impact on RNA folding and stability.

-

Modulation of Translation: Modifications in rRNA and tRNA are critical for ribosome biogenesis and function. The presence of m4,4,O2'-mC in these non-coding RNAs could fine-tune the translational machinery.

-

Regulation of RNA-Protein Interactions: As mentioned, the unique chemical nature of m4,4,O2'-mC could either recruit or repel specific RNA-binding proteins, thereby influencing various aspects of RNA metabolism.

Experimental Protocols for the Study of m4,4,O2'-mC

Investigating a novel RNA modification requires a multi-pronged experimental approach. Below are detailed methodologies that can be adapted for the study of m4,4,O2'-mC.

4.1. Detection and Quantification

Table 1: Methods for Detection and Quantification of m4,4,O2'-mC

| Method | Principle | Advantages | Disadvantages |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of nucleosides by chromatography followed by mass-to-charge ratio analysis. | Highly sensitive and quantitative. Can distinguish between different modifications. | Requires specialized equipment. Does not provide sequence context. |

| Antibody-based methods (Dot Blot, ELISA) | Use of an antibody specific to m4,4,O2'-mC to detect its presence. | High throughput and relatively inexpensive. | Dependent on the availability and specificity of a dedicated antibody. |

Experimental Workflow for LC-MS based detection

Caption: Workflow for the detection and quantification of m4,4,O2'-mC using LC-MS.

4.2. Transcriptome-wide Mapping

Identifying the specific locations of m4,4,O2'-mC within the transcriptome is crucial for understanding its function.

Table 2: Methods for Transcriptome-wide Mapping of m4,4,O2'-mC

| Method | Principle | Advantages | Disadvantages |

| Antibody-based Sequencing (m4,4,O2'-mC-seq) | Immunoprecipitation of RNA fragments containing m4,4,O2'-mC using a specific antibody, followed by high-throughput sequencing. | Provides transcriptome-wide localization. | Dependent on antibody specificity. Resolution can be limited. |

| Chemical-based Sequencing | Specific chemical treatment that induces mutations or stops at the site of modification, which can be detected by sequencing. | Single-nucleotide resolution. | Requires the development of a specific chemical labeling method. |

Experimental Workflow for Antibody-Based Sequencing

Caption: Workflow for transcriptome-wide mapping of m4,4,O2'-mC via antibody-based sequencing.

4.3. Functional Characterization

Once the presence and location of m4,4,O2'-mC are established, its functional role can be investigated.

Table 3: Methods for Functional Characterization of m4,4,O2'-mC

| Method | Objective | Experimental Approach |

| Gene Knockout/Knockdown | Identify writer/eraser enzymes. | Use CRISPR-Cas9 or siRNA to deplete candidate enzymes and assess changes in m4,4,O2'-mC levels. |

| RNA Pulldown-Mass Spectrometry | Identify reader proteins. | Use biotinylated RNA baits with and without m4,4,O2'-mC to pull down interacting proteins for identification by mass spectrometry.[6][7] |

| Reporter Assays | Assess the effect on translation and stability. | Clone target gene sequences with and without m4,4,O2'-mC into a reporter construct (e.g., luciferase) and measure reporter activity and mRNA half-life. |

Potential Roles in Disease and as a Therapeutic Target

Given the established links between other RNA modifications and various diseases, including cancer and neurological disorders, m4,4,O2'-mC represents a novel area for investigation. Dysregulation of the enzymes that write, read, or erase this mark could contribute to pathogenesis. Therefore, these enzymes represent potential targets for the development of small molecule inhibitors or activators.

Future Directions and Conclusion

The study of N(4),N(4),O(2')-trimethylcytidine is in its infancy. The immediate priorities for the field are:

-

Confirmation of its natural occurrence: Rigorous validation of the presence of m4,4,O2'-mC in endogenous RNA from various organisms is paramount.

-

Identification of the regulatory machinery: The discovery of the specific writer, reader, and eraser enzymes for m4,4,O2'-mC will be a major breakthrough.

-

Development of specific research tools: The generation of highly specific antibodies and the development of chemical mapping techniques are essential for advancing the field.

References

- 1. N4,N4,2’-O-Trimethylcytidine | 34218-81-0 | FT144591 [biosynth.com]

- 2. METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of N6-methyladenosine reader proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of N6-methyladenosine reader proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application